Cas no 844862-03-9 (methyl 2-{5-(1E)-2-cyano-2-4-(thiophen-2-yl)-1,3-thiazol-2-yleth-1-en-1-ylfuran-2-yl}benzoate)

methyl 2-{5-(1E)-2-cyano-2-4-(thiophen-2-yl)-1,3-thiazol-2-yleth-1-en-1-ylfuran-2-yl}benzoate structure
844862-03-9 structure
Product Name:methyl 2-{5-(1E)-2-cyano-2-4-(thiophen-2-yl)-1,3-thiazol-2-yleth-1-en-1-ylfuran-2-yl}benzoate
CAS-nummer:844862-03-9
MF:C22H14N2O3S2
MW:418.488162517548
CID:6441717
Update Time:2025-05-20

methyl 2-{5-(1E)-2-cyano-2-4-(thiophen-2-yl)-1,3-thiazol-2-yleth-1-en-1-ylfuran-2-yl}benzoate Chemische en fysische eigenschappen

Naam en identificatie

    • methyl 2-{5-(1E)-2-cyano-2-4-(thiophen-2-yl)-1,3-thiazol-2-yleth-1-en-1-ylfuran-2-yl}benzoate
    • methyl 2-[5-[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]furan-2-yl]benzoate
    • Benzoic acid, 2-[5-[2-cyano-2-[4-(2-thienyl)-2-thiazolyl]ethenyl]-2-furanyl]-, methyl ester
    • Inchi: 1S/C22H14N2O3S2/c1-26-22(25)17-6-3-2-5-16(17)19-9-8-15(27-19)11-14(12-23)21-24-18(13-29-21)20-7-4-10-28-20/h2-11,13H,1H3
    • InChI-sleutel: YDUKYXAVPQNZPE-UHFFFAOYSA-N
    • LACHT: C(OC)(=O)C1=CC=CC=C1C1=CC=C(C=C(C#N)C2=NC(C3SC=CC=3)=CS2)O1

Experimentele eigenschappen

  • Dichtheid: 1.352±0.06 g/cm3(Predicted)
  • Kookpunt: 630.0±65.0 °C(Predicted)
  • pka: -1.46±0.10(Predicted)

methyl 2-{5-(1E)-2-cyano-2-4-(thiophen-2-yl)-1,3-thiazol-2-yleth-1-en-1-ylfuran-2-yl}benzoate Prijsmeer >>

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F1529-0187-2mg
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F1529-0187-4mg
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